![molecular formula C18H20FN5O5 B1147182 2-[2-(4-Fluorofenil)etoxi]adenosina CAS No. 131865-85-5](/img/structure/B1147182.png)

2-[2-(4-Fluorofenil)etoxi]adenosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-(4-Fluorophenyl)ethoxy]adenosine (F-P-EA) is an adenosine analog that has been studied for its potential therapeutic applications in various diseases. F-P-EA is a synthetic compound that has been studied for its potential in modulating the activity of the adenosine A2A receptor, which is involved in numerous physiological and biochemical processes. F-P-EA has been studied for its potential to treat a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Aplicaciones Científicas De Investigación

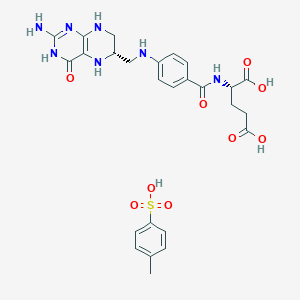

Protección de Grupos Hidroxilo

El grupo 2-[(4-fluorofenil)sulfonil]etoxi carbonilo (Fsec), que es estructuralmente similar a la 2-[2-(4-Fluorofenil)etoxi]adenosina, ha sido diseñado, sintetizado y evaluado para la protección de grupos hidroxilo {svg_1}. Este grupo se utilizó para proteger el alcohol 4-fluorobencílico con un alto rendimiento {svg_2}. El grupo Fsec fue estable en condiciones ácidas y podría escindirse en condiciones básicas suaves {svg_3}.

Aplicación en Química de Carbohidratos

El grupo Fsec se ha utilizado en la química de carbohidratos, específicamente en la síntesis de glicoconjugados {svg_4}. Se utilizó para proteger el 4-OH no reactivo en un bloque de construcción de galactosa que luego se utilizó en la síntesis de 6-aminohexil galabiosido {svg_5}.

Uso en Síntesis en Fase Sólida

El grupo Fsec se ha aplicado en la síntesis en fase sólida, simplificando el proceso de síntesis ya que solo se aplica una filtración después de cada paso de reacción {svg_6}. No se realiza una purificación más exhaustiva hasta que el compuesto objetivo final se ha escindido de la resina {svg_7}.

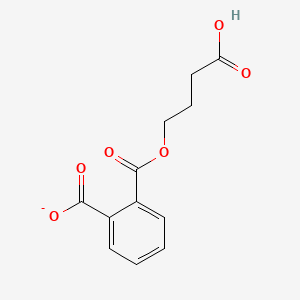

Agonista Triple de PPARα, -γ y -δ

Un compuesto estructuralmente similar a la this compound, a saber, el ácido 3-(2-etil-4-{2-[2-(4-fluorofenil)-5-metiloxazol-4-il]etoxi}fenil)propanoico, ha sido diseñado y sintetizado como un agonista triple de PPARα, -γ y -δ {svg_8}. Este compuesto posee un potente perfil agonista triple de PPARα, -γ y -δ con una EC50 de 0.029, 0.013 y 0.029 µM, respectivamente {svg_9}.

Síntesis de Anillos de Oxazol

La síntesis de anillos de oxazol es un paso clave en la ruta sintética del agonista PPARα, -γ y -δ mencionado anteriormente {svg_10}. Este proceso comienza a partir del éster metílico de ácido 3-oxopentanoico y 3-hidroxiacetofenona comercialmente disponible para dar el compuesto objetivo con un rendimiento global del 32% {svg_11}.

Mecanismo De Acción

Target of Action

The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.

Mode of Action

2-[2-(4-Fluorophenyl)ethoxy]adenosine acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.

Análisis Bioquímico

Biochemical Properties

As an adenosine A2 receptor agonist, 2-[2-(4-Fluorophenyl)ethoxy]adenosine interacts with adenosine A2 receptors, a type of protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the binding of the compound to the receptor, which can influence the activity of the receptor and subsequently alter various biochemical processes.

Cellular Effects

The effects of 2-[2-(4-Fluorophenyl)ethoxy]adenosine on cells are largely mediated through its interaction with adenosine A2 receptors . By acting as an agonist, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves its binding to adenosine A2 receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(4-Fluorophenyl)ethoxy]adenosine involves the conversion of 2,6-dichloropurine riboside to 2-chloroadenosine, which is then reacted with 4-fluorophenethyl alcohol to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "Starting Materials": [ "2,6-dichloropurine riboside", "4-fluorophenethyl alcohol", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dichloropurine riboside to 2-chloroadenosine", "2,6-dichloropurine riboside is reacted with sodium hydride in DMF to obtain 2-chloroadenosine.", "Step 2: Preparation of 4-fluorophenethyl alcohol", "Chloroacetyl chloride is reacted with triethylamine and acetic acid in methanol to obtain 4-fluorophenethyl acetate.", "4-fluorophenethyl acetate is then hydrolyzed with sodium bicarbonate to obtain 4-fluorophenethyl alcohol.", "Step 3: Synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine", "2-chloroadenosine is reacted with 4-fluorophenethyl alcohol in DMF to obtain 2-[2-(4-Fluorophenyl)ethoxy]adenosine.", "The product is then purified using ethyl acetate and water." ] } | |

| 131865-85-5 | |

Fórmula molecular |

C18H20FN5O5 |

Peso molecular |

405.4 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1 |

Clave InChI |

WJXSIJUIBOTFHQ-OVHGWZCWSA-N |

SMILES isomérico |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F |

SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

SMILES canónico |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

Sinónimos |

FPEA; |

Origen del producto |

United States |

Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?

A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

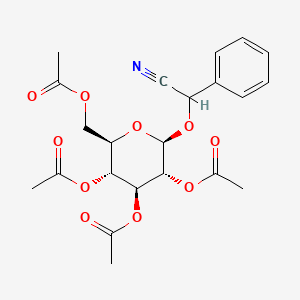

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)